(Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid
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Overview
Description
(Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields. This compound contains a thiazolidinone core, which is known for its diverse biological activities, making it a valuable target for medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid typically involves the condensation of appropriate aldehydes with thiazolidinone derivatives. One common method includes the reaction of 2-thioxothiazolidin-4-one with benzaldehyde under basic conditions to form the benzylidene derivative. This intermediate is then reacted with 3-phenylpropanoic acid under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and solvent-free conditions have been explored to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzylidene and phenylpropanoic acid moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Biologically, this compound exhibits various pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are investigated for their potential use in treating diseases such as cancer, bacterial infections, and inflammatory disorders. Its ability to interact with specific biological targets makes it a promising candidate for drug development .
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its applications extend to the development of new polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazolidinone core can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, the compound can modulate signaling pathways involved in inflammation and cell proliferation, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidinone core and are known for their antidiabetic properties.
Benzylidene derivatives: Compounds with similar benzylidene moieties exhibit diverse biological activities, including antimicrobial and anticancer effects.
Phenylpropanoic acid derivatives: These compounds are widely used in pharmaceuticals for their anti-inflammatory and analgesic properties.
Uniqueness
(Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid is unique due to its combination of structural features, which confer a broad spectrum of biological activities
Properties
IUPAC Name |
2-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3S2/c21-17-16(12-14-9-5-2-6-10-14)25-19(24)20(17)15(18(22)23)11-13-7-3-1-4-8-13/h1-10,12,15H,11H2,(H,22,23)/b16-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGIFXQDHKSESDU-VBKFSLOCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)C(=CC3=CC=CC=C3)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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